molecular formula C27H24N6O3 B2753656 3-(2-methoxyphenyl)-1-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea CAS No. 1358058-08-8

3-(2-methoxyphenyl)-1-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea

Cat. No.: B2753656
CAS No.: 1358058-08-8
M. Wt: 480.528
InChI Key: OYKZPHFXDPNYOA-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an oxadiazole ring, and an imidazole ring

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s structural complexity makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Chemical Research: It can be used as a building block for the synthesis of more complex molecules, serving as a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyphenyl)-1-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea typically involves multiple steps:

  • Formation of the Oxadiazole Ring:

    • The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
    • Common reagents: Phosphorus oxychloride (POCl3), acetic anhydride.
  • Synthesis of the Imidazole Ring:

    • The imidazole ring can be formed via the condensation of a 1,2-dicarbonyl compound with an amine.
    • Common reagents: Glyoxal, ammonium acetate.
  • Coupling Reactions:

    • The oxadiazole and imidazole rings are then coupled with the methoxyphenyl and p-tolyl groups through a series of nucleophilic substitution and coupling reactions.
    • Common reagents: Palladium catalysts, base (e.g., potassium carbonate).
  • Urea Formation:

    • The final step involves the formation of the urea linkage by reacting an isocyanate with an amine.
    • Common reagents: Phenyl isocyanate, amine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea can undergo various types of chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    • Common reagents: Potassium permanganate, chromium trioxide.
    • Major products: Phenol derivatives.
  • Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    • Common reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
    • Major products: Amine derivatives.
  • Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    • Common reagents: Halogens, nitrating agents.
    • Major products: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-1-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea would depend on its specific application. For instance, if it is being studied as an antimicrobial agent, it may target bacterial cell walls or enzymes essential for bacterial survival. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)-3-(4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)urea: This compound lacks the imidazole ring, which may result in different biological activities and chemical properties.

    1-(2-Methoxyphenyl)-3-(4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)phenyl)urea: This compound lacks the methylene bridge, which may affect its reactivity and stability.

Uniqueness: 1-(2-Methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is unique due to the presence of both the oxadiazole and imidazole rings, as well as the methoxyphenyl and p-tolyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O3/c1-18-7-11-20(12-8-18)25-31-26(36-32-25)23-16-33(17-28-23)15-19-9-13-21(14-10-19)29-27(34)30-22-5-3-4-6-24(22)35-2/h3-14,16-17H,15H2,1-2H3,(H2,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKZPHFXDPNYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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